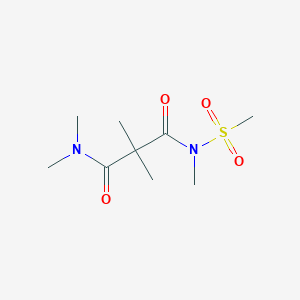
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide is a synthetic organic compound It is characterized by the presence of methanesulfonyl and pentamethylpropanediamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide typically involves the reaction of methanesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
N~1~-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide may include other sulfonyl-containing amides or related derivatives.
Uniqueness
The uniqueness of N1-(Methanesulfonyl)-N~1~,N~3~,N~3~,2,2-pentamethylpropanediamide lies in its specific chemical structure, which may confer unique reactivity or biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
105728-80-1 |
|---|---|
Formule moléculaire |
C9H18N2O4S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
N,N,N',2,2-pentamethyl-N'-methylsulfonylpropanediamide |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,7(12)10(3)4)8(13)11(5)16(6,14)15/h1-6H3 |
Clé InChI |
WJEBACXFHCTZHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N(C)C)C(=O)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



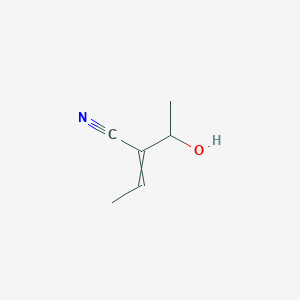
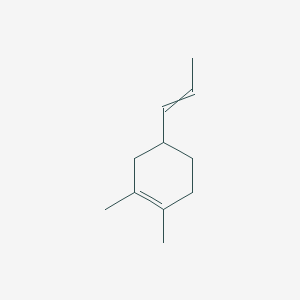
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)


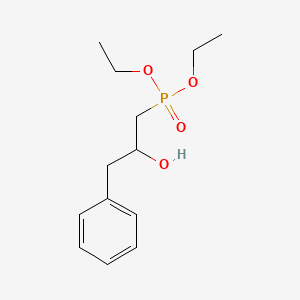
![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)
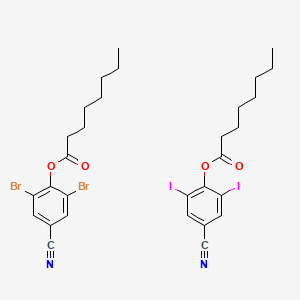
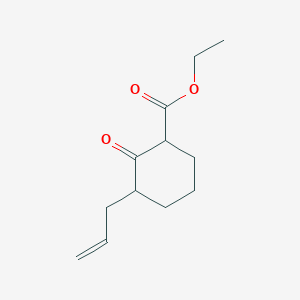
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
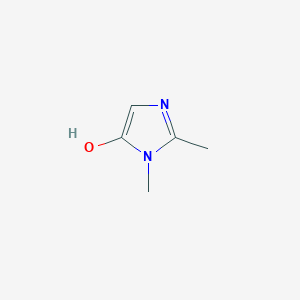
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
